cefteram pivoxil

Description

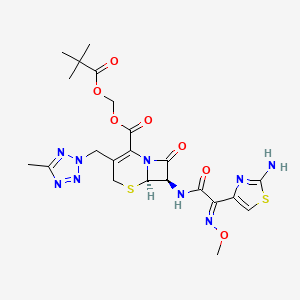

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27N9O7S2 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14-,18-/m1/s1 |

InChI Key |

UIYAXIPXULMHAI-BQYZVRGLSA-N |

SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Synonyms |

cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cefteram Pivoxil: A Technical Guide to its Interaction with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, being hydrolyzed in the body to its active form, cefteram. The bactericidal activity of cefteram is primarily achieved through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of cefteram's action, with a specific focus on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan synthesis. This document outlines the quantitative analysis of these interactions, detailed experimental protocols for their study, and visual representations of the underlying pathways and workflows.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan. The final and crucial step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

Cefteram, the active metabolite of this compound, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan precursor. This structural mimicry allows cefteram to bind to the active site of PBPs. The binding is covalent and effectively irreversible, leading to the inactivation of the PBP. By inhibiting the transpeptidase activity of PBPs, cefteram disrupts the formation of the cross-links that provide the necessary strength and rigidity to the bacterial cell wall. This disruption leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]

The following diagram illustrates the inhibitory action of cefteram on the peptidoglycan synthesis pathway.

Caption: Mechanism of PBP inhibition by cefteram.

Quantitative Data: Binding Affinity of Cephalosporins to PBPs

The efficacy of a β-lactam antibiotic is directly related to its binding affinity for specific PBPs in a target organism. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Third-Generation Cephalosporins against Streptococcus pneumoniae

| Cephalosporin | PBP1a | PBP1b | PBP2a | PBP2b | PBP2x | PBP3 | Reference |

| Cefotaxime | >128 | 16 | 64 | 8 | 0.12 | 0.5 | F. Hoffmann-La Roche Ltd., data on file |

| Ceftriaxone | 64 | 8 | 32 | 4 | 0.25 | 1 | F. Hoffmann-La Roche Ltd., data on file |

Note: This data is illustrative and not specific to cefteram. The specific PBP nomenclature and number can vary between bacterial species.

Table 2: Illustrative PBP Binding Affinities (IC50 in µg/mL) of a Third-Generation Cephalosporin against Haemophilus influenzae

| Cephalosporin | PBP1 | PBP2 | PBP3 | PBP4 | PBP5 | Reference |

| Cefotaxime | 0.5 | 4 | 0.1 | 16 | 32 | F. Hoffmann-La Roche Ltd., data on file |

Note: This data is illustrative and not specific to cefteram. The specific PBP nomenclature and number can vary between bacterial species.

Experimental Protocols

The determination of the binding affinity of cephalosporins to PBPs is crucial for understanding their mechanism of action and spectrum of activity. A widely used method is the competitive PBP binding assay.

Detailed Methodology for Competitive PBP Binding Assay

This protocol outlines the steps for determining the IC50 of a test compound (e.g., cefteram) for various PBPs in a target bacterium.

1. Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in an appropriate broth medium to the mid-logarithmic phase of growth (OD600 of ~0.5-0.8).

-

Cell Harvesting: Harvest the cells by centrifugation at 4°C.

-

Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the same buffer. Lyse the cells by sonication or using a French press on ice.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing 20% glycerol). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

-

Reaction Setup: In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 100 µg of protein).

-

Inhibitor Incubation: Add varying concentrations of the test antibiotic (cefteram) to the tubes. Include a control tube with no antibiotic. Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the antibiotic to bind to the PBPs.

-

Fluorescent Probe Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to each tube. Bocillin™ FL will bind to the PBPs that are not already occupied by the test antibiotic. Incubate for a further 10-15 minutes at the same temperature.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating the samples at 100°C for 5 minutes.

3. Visualization and Quantification:

-

SDS-PAGE: Separate the proteins in the samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The different PBPs will migrate to distinct positions based on their molecular weight.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the amount of test antibiotic bound.

-

Densitometry: Quantify the intensity of each PBP band using densitometry software.

4. Data Analysis:

-

IC50 Calculation: Plot the percentage of inhibition of Bocillin™ FL binding for each PBP against the logarithm of the test antibiotic concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each PBP.

The following diagram illustrates the workflow for the competitive PBP binding assay.

Caption: Workflow for competitive PBP binding assay.

Conclusion

This compound, through its active form cefteram, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins. This inhibition of peptidoglycan synthesis is a well-established mechanism for β-lactam antibiotics. The quantitative determination of binding affinities to specific PBPs is critical for predicting the antibacterial spectrum and efficacy of cefteram against various pathogens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these crucial molecular interactions, contributing to the ongoing efforts in antibiotic research and development.

References

The Antibacterial Spectrum of Cefteram Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro activity of cefteram against a range of clinical isolates. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of the key mechanisms of action and resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Cefteram is the active metabolite of the prodrug cefteram pivoxil.[1] Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This is achieved through the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and subsequent cell lysis. This guide focuses on the in vitro antibacterial spectrum of cefteram against a panel of clinically relevant bacterial isolates.

Antibacterial Spectrum of Cefteram

Cefteram demonstrates potent activity against many Gram-positive and Gram-negative pathogens. The following tables summarize the in vitro activity of cefteram, presenting Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, against various clinical isolates.

Gram-Positive Clinical Isolates

Cefteram shows excellent activity against many clinically important Gram-positive cocci, particularly those responsible for respiratory tract infections.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | ≤0.03 | - | [2] |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 1.0 | - | [3] |

| Streptococcus pyogenes | - | - | - | - | [3][4] |

| Staphylococcus aureus (methicillin-susceptible) | - | - | - | - | [3][4] |

Note: Data for some isolates are presented qualitatively in the referenced literature. Cefteram's activity against S. pyogenes and methicillin-susceptible S. aureus is reported to be excellent and comparable to other third-generation cephalosporins.[3][4]

Gram-Negative Clinical Isolates

Cefteram is also effective against a range of Gram-negative bacteria, including common respiratory and enteric pathogens.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | - | - | 0.03 | 0.06 | [2] |

| Moraxella catarrhalis | - | - | - | - | [3][4] |

| Escherichia coli | - | - | - | - | [3][4] |

| Klebsiella pneumoniae | - | - | - | - | [3][4] |

| Proteus mirabilis | - | - | - | - | [3] |

| Neisseria gonorrhoeae | - | - | - | - | [3] |

Note: The activity of cefteram against M. catarrhalis, E. coli, K. pneumoniae, P. mirabilis, and N. gonorrhoeae is reported as potent in the cited literature. However, some strains of E. coli may exhibit resistance.[3][4] Cefteram's activity against H. influenzae is particularly noteworthy, with low MIC values.[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro activity of cefteram against clinical isolates is primarily achieved through standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[2][7]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cefteram analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of cefteram. Perform serial twofold dilutions of the cefteram stock solution in CAMHB within the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial inoculum. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium upon which the bacterial isolates are inoculated.[1][4]

Materials:

-

Sterile petri dishes

-

Mueller-Hinton Agar (MHA)

-

Cefteram analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial-Containing Agar Plates: Prepare a stock solution of cefteram. Add appropriate volumes of the cefteram stock solution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of the agar plates with the standardized bacterial suspensions. Each spot should contain approximately 10⁴ CFU. Include a growth control plate (agar without antibiotic).

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of cefteram that prevents the growth of a single colony or a faint haze.

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefteram, as a β-lactam antibiotic, targets the bacterial cell wall. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.

The diagram above illustrates the final stages of peptidoglycan synthesis and the point of intervention by cefteram. Precursors synthesized in the cytoplasm are transported across the cell membrane and then polymerized and cross-linked by Penicillin-Binding Proteins (PBPs) in the periplasmic space. Cefteram binds to and inactivates these PBPs, preventing the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and ultimately, bacterial cell death.

Mechanisms of Resistance to β-Lactam Antibiotics

Bacterial resistance to β-lactam antibiotics, including cefteram, can occur through several mechanisms. The two most clinically significant are the production of β-lactamase enzymes and the alteration of the target PBPs.

The diagram outlines the two primary mechanisms of resistance. β-lactamase production involves enzymes that hydrolyze the β-lactam ring of cefteram, rendering it inactive before it can reach its PBP target. Alteration of PBPs involves mutations in the genes encoding these proteins, which reduces the binding affinity of cefteram to its target, thereby diminishing its inhibitory effect.

Conclusion

Cefteram demonstrates a favorable antibacterial spectrum against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its potent in vitro activity, particularly against key respiratory pathogens, underscores its clinical utility. Understanding the nuances of its antibacterial spectrum, the standardized methods for its evaluation, and the mechanisms by which resistance can emerge is crucial for its effective and judicious use in clinical practice and for guiding future antimicrobial research and development efforts. This technical guide provides a foundational overview of these critical aspects of cefteram's microbiology.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In Vitro Activity of Cefteram Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefteram, the active metabolite of the prodrug cefteram pivoxil, is a third-generation oral cephalosporin antibiotic. This document provides a comprehensive technical overview of the in vitro activity of cefteram against a range of clinically relevant gram-negative bacteria. It includes a summary of available quantitative susceptibility data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the drug's mechanism of action. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a β-lactam antibiotic, its primary molecular targets are the penicillin-binding proteins (PBPs).[1][2] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, cefteram inhibits the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to a weakened cell wall and subsequent cell lysis, ultimately resulting in bacterial death.[1][2]

Caption: Mechanism of action of Cefteram.

In Vitro Susceptibility Data

The in vitro activity of cefteram has been evaluated against a variety of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefteram against Enterobacteriaceae

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 990 | ≤0.06 - >128 | 0.25 | 1 | [3] |

| Klebsiella pneumoniae | 990 | ≤0.06 - >128 | 0.12 | 0.5 | [3] |

| Proteus mirabilis | 990 | ≤0.06 - 16 | 0.12 | 0.25 | [3] |

| Enterobacter cloacae | 990 | 0.12 - >128 | 4 | >128 | [3] |

| Serratia marcescens | 990 | 0.25 - >128 | 16 | >128 | [3] |

| Citrobacter freundii | 990 | 0.25 - >128 | 2 | 64 | [3] |

Table 2: In Vitro Activity of Cefteram against Other Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | 990 | ≤0.06 - 0.5 | 0.06 | 0.12 | [3] |

| Moraxella catarrhalis | 990 | ≤0.06 - 0.5 | 0.12 | 0.25 | [3] |

| Neisseria gonorrhoeae | 990 | ≤0.06 - 0.25 | 0.06 | 0.12 | [3] |

| Pseudomonas aeruginosa | 355 | - | - | >128 | [1] |

Note: Data is compiled from various sources and methodologies may differ slightly between studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefteram is determined using standardized dilution methods, primarily broth microdilution and agar dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

This method involves preparing two-fold serial dilutions of cefteram in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of Cefteram Stock Solution:

-

Weigh a precise amount of cefteram analytical standard powder.

-

Dissolve in an appropriate solvent (e.g., sterile distilled water) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Store aliquots at -70°C.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well plate.

-

Add 50 µL of the cefteram stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism.

-

Caption: Broth Microdilution MIC Assay Workflow.

In this method, varying concentrations of cefteram are incorporated into molten agar, which is then poured into petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

Protocol:

-

Preparation of Cefteram-Containing Agar Plates:

-

Prepare serial two-fold dilutions of the cefteram stock solution.

-

Add a defined volume of each dilution to molten Mueller-Hinton agar maintained at 45-50°C.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Further dilute the suspension to achieve a final concentration of approximately 104 CFU per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest cefteram concentration.

-

Include a growth control plate with no antibiotic.

-

Incubate the plates at 35°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of cefteram that completely inhibits visible bacterial growth on the agar surface.

-

Caption: Agar Dilution MIC Assay Workflow.

Conclusion

Cefteram demonstrates significant in vitro activity against a broad spectrum of gram-negative bacteria, particularly members of the Enterobacteriaceae and common respiratory pathogens. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis via interaction with PBPs, is well-established for β-lactam antibiotics. The standardized methodologies for determining its potency, such as broth and agar dilution MIC assays, are crucial for ongoing surveillance and clinical decision-making. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data and experimental protocols to facilitate further investigation and application of cefteram.

References

- 1. In vitro activity of cefteram against predominantly enteropathogenic and glucose nonfermentative gram-negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro antibacterial activities of two new oral cephalosporins, ceftetrame (Ro 19-5247) and cefetamet (Ro 15-8074) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of Cefteram Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, is a prodrug designed to enhance the bioavailability of its active metabolite, cefteram. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound. It consolidates data from various clinical studies, detailing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Key pharmacokinetic parameters are summarized in tabular format for easy comparison across different formulations and patient populations. Furthermore, this guide outlines the experimental methodologies employed in pivotal studies and includes graphical representations of the metabolic pathway and a typical pharmacokinetic study workflow to facilitate a deeper understanding of its clinical pharmacology.

Introduction

This compound is an esterified prodrug of the potent, broad-spectrum cephalosporin, cefteram.[1] The pivoxil ester moiety enhances the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] Following oral administration, this compound is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa and blood, to release the active antibacterial agent, cefteram.[1][2] Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, demonstrating efficacy against a wide range of Gram-positive and Gram-negative pathogens.[1][3] Understanding the pharmacokinetic properties and oral bioavailability of this compound is crucial for optimizing dosing regimens and ensuring therapeutic success in clinical practice.

Pharmacokinetics

The clinical pharmacokinetics of this compound have been evaluated in various studies involving healthy adult volunteers and pediatric patients. The following sections detail the absorption, distribution, metabolism, and excretion of its active form, cefteram.

Absorption

Following oral administration, this compound is well-absorbed and rapidly converted to cefteram. Peak plasma concentrations (Cmax) of cefteram are typically reached within 1 to 4 hours (Tmax) after dosing.[4][5][6] The rate and extent of absorption can be influenced by the formulation (e.g., tablets, powder suspension, granules) and the presence of food.

Studies have shown that different oral formulations, such as powder suspension and tablets, can be bioequivalent.[7] In a study with healthy Chinese adult male volunteers, a single 100 mg dose of a powder-suspension formulation was found to be bioequivalent to a 100 mg tablet formulation.[7]

The effect of food on the bioavailability of this compound appears to vary with the formulation. For a related compound, cefetamet pivoxil, the bioavailability of tablet formulations was enhanced by the presence of food, while the syrup formulation showed no significant change.[8][9]

Distribution

Limited information is available specifically on the distribution of cefteram. However, like other beta-lactam antibiotics, it is expected to have a relatively small apparent volume of distribution.[9]

Metabolism

The primary metabolic pathway of this compound is its hydrolysis to the active moiety, cefteram. This conversion is rapid and extensive, carried out by non-specific esterases present in the intestinal wall and blood.[1] Cefteram itself is not extensively metabolized and is predominantly eliminated unchanged.[9]

Excretion

The primary route of elimination for cefteram is via the kidneys, with a significant portion of the administered dose being recovered unchanged in the urine.[4][9] Urinary recovery rates within the first 8 hours after administration have been reported to range from approximately 6% to 27% in children, depending on the dose.[4][10]

Oral Bioavailability

The oral bioavailability of cefteram, following the administration of this compound, is a critical determinant of its clinical efficacy. While specific absolute bioavailability data for this compound is not extensively detailed in the provided search results, the concept is central to its design as a prodrug. The pivoxil ester is specifically used to enhance oral absorption.[1] For the related compound cefetamet pivoxil, the absolute bioavailability of tablet formulations administered with food is reported to be between 50% and 60%.[9] The syrup formulation of cefetamet pivoxil, however, has a lower absolute bioavailability of approximately 38% to 47%.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefteram obtained from various studies.

Table 1: Pharmacokinetic Parameters of Cefteram in Children (Fasting) [4]

| Dose (mg/kg) | N | Cmax (µg/mL) (mean) | Tmax (hours) | Urinary Excretion (within 8h) (%) (mean) |

| 1.5 | 3 | 0.99 | 1 - 2 | 11.8 (n=2) |

| 3 | 3 | 1.25 | 1 - 2 | 18.4 |

| 6 | 3 | 1.17 | 1 - 2 | 7.5 (n=2) |

Table 2: Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult Male Volunteers (Single 100 mg Dose) [11]

| Formulation | N | Cmax (µg/mL) (mean ± SD) | Tmax (h) (mean ± SD) | AUC(0-t) (µg·h/mL) (mean ± SD) | AUC(0-∞) (µg·h/mL) (mean ± SD) |

| Test | 24 | 1.65 ± 0.45 | 1.48 ± 0.59 | 4.75 ± 1.35 | 4.89 ± 1.36 |

| Reference | 24 | 1.73 ± 0.45 | 1.73 ± 0.45 | 4.76 ± 1.29 | 4.91 ± 1.29 |

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below are detailed protocols from key cited experiments.

Bioequivalence Study in Healthy Chinese Adult Male Volunteers[7]

-

Study Design: Single-dose, randomized-sequence, open-label, two-period crossover study.

-

Subjects: 24 healthy Chinese male volunteers with a mean age of 24.2 years, mean weight of 64.3 kg, and mean height of 172 cm.

-

Dosing: Subjects received a single 100 mg dose of either the test (powder suspension) or reference (tablet) formulation of this compound after a 12-hour overnight fast. A one-week washout period separated the two dosing periods.

-

Sample Collection: Blood samples were collected at intervals over a 6-hour period following drug administration.

-

Analytical Method: Plasma concentrations of cefteram were determined using a high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Cmax, AUC from time 0 to 6 hours (AUC(0-6)), and AUC from baseline to infinity (AUC(0-∞)) were calculated. Bioequivalence was assessed based on the 90% confidence intervals for the log-transformed ratios of Cmax and AUC, with the equivalence range set at 80%-125%.

-

Tolerability Assessment: Monitored through vital signs, laboratory tests (hematology, blood biochemistry, hepatic function, and urinalysis), and questioning subjects about adverse events.

Pharmacokinetic Study in Children[4]

-

Subjects: 9 fasting pediatric patients aged 2 to 11 years.

-

Dosing: Patients were divided into three groups of three, receiving single doses of 1.5 mg/kg, 3 mg/kg, or 6 mg/kg of this compound.

-

Sample Collection: Serum samples were collected to determine peak concentrations. Urine was collected for 8 hours post-dose to measure drug excretion.

-

Pharmacokinetic Parameters Measured: Serum peak concentrations (Cmax), time to peak concentration (Tmax), and the percentage of the drug excreted in urine within 8 hours.

Conclusion

This compound is an effective oral prodrug that facilitates the systemic delivery of the active antibiotic, cefteram. Its pharmacokinetic profile is characterized by rapid absorption and conversion to the active form, with elimination primarily occurring via the kidneys. The oral bioavailability is sufficient to achieve therapeutic concentrations, although it can be influenced by formulation and food. The data presented in this guide, including pharmacokinetic parameters and experimental methodologies, provide a valuable resource for researchers and clinicians involved in the development and use of this important third-generation cephalosporin. Further studies could provide more detailed information on tissue distribution and the impact of specific patient characteristics on the pharmacokinetics of cefteram.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. [Clinical and pharmacokinetic evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Bacteriological, pharmacokinetic and clinical studies of cefditoren pivoxil in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of this compound powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and bioequivalence studies of this compound in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Conversion of Cefteram Pivoxil to Cefteram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of the prodrug cefteram pivoxil into its active antibacterial form, cefteram. This compound is a third-generation oral cephalosporin designed to enhance the bioavailability of cefteram. This document details the mechanism of conversion, presents relevant quantitative pharmacokinetic data, outlines experimental protocols for analysis, and describes the metabolic fate of the prodrug moiety.

Introduction

Cefteram is a potent, broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. However, its oral absorption is limited. To overcome this, it is formulated as the prodrug this compound, a pivaloyloxymethyl ester of cefteram.[1][2] This esterification increases the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract.[2] Following absorption, the prodrug undergoes rapid hydrolysis by esterases to release the active cefteram molecule into systemic circulation.[2][3]

The Conversion Pathway: From Prodrug to Active Moiety

The conversion of this compound to cefteram is a one-step enzymatic hydrolysis reaction. This process is crucial for the therapeutic efficacy of the drug.

Chemical Reaction

The hydrolysis of the pivaloyloxymethyl ester bond is catalyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues. The reaction releases cefteram, pivalic acid, and formaldehyde as byproducts.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Cefteram Pivoxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Cefteram Pivoxil, a third-generation oral cephalosporin. The information is curated for professionals in drug development and research, with a focus on data presentation, experimental methodologies, and visualization of chemical and procedural workflows.

This compound, as a prodrug, is converted to its active form, cefteram, in the body. However, under various environmental and physiological conditions, it can degrade through several pathways, primarily hydrolysis and oxidation. Understanding these degradation pathways and the resulting metabolites is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations.

Data Presentation: Degradation Products of this compound

Forced degradation studies are essential in identifying potential degradation products of a drug substance.[1][2] A study utilizing high-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR MS) identified a total of 20 related substances in this compound, including 14 degradation products formed under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[3]

While the referenced literature provides a comprehensive identification of these degradation products, quantitative data on the percentage of degradation or the concentration of each metabolite under the specific stress conditions were not available. The following table summarizes the identified degradation products of this compound.

| Stress Condition | Degradation Product (Metabolite) | Chemical Formula | Observed m/z |

| Acidic Hydrolysis | Isomer of this compound | C₂₂H₂₇N₉O₇S₂ | 594.1523 |

| Decarboxylated this compound | C₂₁H₂₇N₉O₅S₂ | 550.1652 | |

| Hydrolyzed Cefteram | C₁₆H₁₇N₇O₅S₂ | 452.0758 | |

| Basic Hydrolysis | Cefteram | C₁₆H₁₇N₇O₅S₂ | 452.0758 |

| Isomer of Cefteram | C₁₆H₁₇N₇O₅S₂ | 452.0758 | |

| Pivalic Acid | C₅H₁₀O₂ | 103.0703 | |

| Oxidative Stress | This compound N-oxide | C₂₂H₂₇N₉O₈S₂ | 610.1472 |

| This compound S-oxide | C₂₂H₂₇N₉O₈S₂ | 610.1472 | |

| Hydroxylated this compound | C₂₂H₂₇N₉O₈S₂ | 610.1472 | |

| Thermal Stress | Isomer of this compound | C₂₂H₂₇N₉O₇S₂ | 594.1523 |

| Deacetylated this compound | C₂₀H₂₅N₉O₅S₂ | 536.1495 | |

| Photolytic Stress | Isomer of this compound | C₂₂H₂₇N₉O₇S₂ | 594.1523 |

| Photodegradation Product 1 | C₂₂H₂₅N₇O₆S₂ | 560.1332 | |

| Photodegradation Product 2 | C₂₁H₂₃N₇O₆S₂ | 534.1176 |

Degradation Pathways of this compound

The degradation of this compound primarily involves the hydrolysis of its ester and β-lactam rings, as well as oxidation of the sulfur atom in the dihydrothiazine ring. The following diagrams illustrate the major degradation pathways.

Caption: Major hydrolytic degradation pathways of this compound.

Caption: Primary oxidative degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the forced degradation of this compound are not extensively available in the public domain. However, based on studies of structurally similar cephalosporins and general guidelines from the International Council for Harmonisation (ICH), a general methodology can be outlined.

General Workflow for Forced Degradation Studies

Caption: A generalized workflow for forced degradation studies.

Detailed Methodologies

1. Preparation of Stock Solution:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Conditions (Illustrative examples):

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl) and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to the higher lability of cephalosporins in basic conditions.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂) and keep at room temperature for a specified duration (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug powder to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48-72 hours).

-

Photolytic Degradation: Expose the solid drug powder or a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

3. Sample Preparation for Analysis:

-

After the specified exposure time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the stressed samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

4. Analytical Method: HPLC-MS

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically acidic to ensure good peak shape.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., FT-ICR MS or Q-TOF MS) with an electrospray ionization (ESI) source is used to obtain accurate mass measurements for the identification of metabolites.

This guide provides a foundational understanding of the degradation of this compound. For further in-depth analysis and the development of specific stability-indicating methods, it is recommended to consult the primary literature and adhere to the guidelines set forth by regulatory bodies such as the ICH.

References

Initial Screening of Cefteram Pivoxil Against Resistant Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of cefteram pivoxil, an oral third-generation cephalosporin, against a variety of clinically relevant resistant bacterial strains. The document outlines the in vitro activity of cefteram, details the experimental protocols for susceptibility testing, and illustrates the key molecular interactions and resistance mechanisms.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the body to its active form, cefteram. As a third-generation cephalosporin, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[1][2] A primary advantage of cefteram is its stability against many common β-lactamase enzymes, which are a frequent cause of resistance to other β-lactam antibiotics.[1]

In Vitro Activity of Cefteram Against Resistant Bacterial Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefteram against various resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefteram Against Gram-Positive Resistant Strains

| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | 1.0[1] | - | - |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | >64 | >64 | - |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | >64 | >64 | - |

Data for VRE is inferred from the general resistance of enterococci to cephalosporins and specific data on other cephalosporins against VRE. Specific MIC data for cefteram against VRE is limited in the reviewed literature.

Table 2: In Vitro Activity of Cefteram Against Gram-Negative Resistant Strains

| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ESBL-producing | - | - | - | - |

| Klebsiella pneumoniae | ESBL-producing | - | - | - | - |

| Haemophilus influenzae | Ampicillin-Resistant (β-lactamase positive) | - | - | - | - |

| Moraxella catarrhalis | β-lactamase positive | - | - | - | - |

| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | - | >64 | >64 | - |

Specific MIC50 and MIC90 values for cefteram against ESBL-producing Enterobacteriaceae are not consistently reported in the reviewed literature, though it is noted that some strains may exhibit high resistance.[1] Data for CRAB is based on the general resistance profile of this organism to third-generation cephalosporins.[3][4]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for conducting initial in vitro screening of this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

3.1.1. Materials

-

Cefteram reference powder

-

Appropriate solvent for cefteram (e.g., sterile distilled water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile tubes and pipettes

-

Incubator (35°C ± 2°C)

3.1.2. Protocol

-

Preparation of Cefteram Stock Solution:

-

Accurately weigh the cefteram reference powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

-

Store the stock solution in aliquots at -70°C.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the cefteram stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

-

Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of cefteram that completely inhibits visible growth.

-

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

3.2.1. Materials

-

Cefteram-impregnated paper disks (e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial isolates for testing

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

3.2.2. Protocol

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, place the cefteram disks onto the inoculated agar surface.

-

Ensure the disks are firmly in contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

-

Visualizing Molecular Interactions and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of cefteram and the primary mechanisms of bacterial resistance.

References

- 1. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa: characterization of carbapenemase genes and E-test evaluation of colistin-based combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbapenem Breakpoints for Acinetobacter baumannii Group: Supporting Clinical Outcome Data from Patients with Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

Cefteram Pivoxil: A Deep Dive into the Inhibition of Peptidoglycan Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, stands as a potent inhibitor of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of its mode of action, focusing on the molecular interactions that lead to the disruption of peptidoglycan synthesis. Through a detailed exploration of its binding affinity for penicillin-binding proteins (PBPs), in vitro efficacy against key pathogens, and the experimental methodologies used to elucidate these properties, this document serves as a critical resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cellular integrity and shape, making it an ideal target for antimicrobial agents. β-lactam antibiotics, including the cephalosporins, exert their bactericidal effects by interfering with the final stages of peptidoglycan biosynthesis. This compound is a prodrug that is hydrolyzed in the body to its active form, cefteram.[1][2] As a third-generation cephalosporin, cefteram exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, attributed to its high affinity for essential penicillin-binding proteins and stability against many β-lactamases.[1][3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of cefteram involves the inhibition of peptidoglycan synthesis through the inactivation of penicillin-binding proteins (PBPs).[1][2][3] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[1][2]

The process of inhibition can be broken down into the following key stages:

-

Prodrug Activation: this compound is orally administered and absorbed in the gastrointestinal tract. During absorption, it is rapidly hydrolyzed by esterases into its active form, cefteram.[1][2]

-

Target Binding: Cefteram, structurally mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor, binds to the active site of PBPs.[4]

-

Covalent Inactivation: The highly reactive β-lactam ring of cefteram is attacked by a serine residue in the active site of the PBP, forming a stable, covalent acyl-enzyme complex.[5] This acylation process effectively inactivates the PBP.

-

Inhibition of Transpeptidation: The inactivated PBP is unable to catalyze the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains.

-

Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[1][3]

Quantitative Data

The efficacy of cefteram is underpinned by its strong binding affinity to essential PBPs and its potent antimicrobial activity against a range of pathogens. While specific quantitative data for cefteram is not always readily available in recent literature, data for the structurally and functionally similar third-generation cephalosporin, cefditoren, provides valuable insights.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of β-lactam antibiotics to PBPs is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

Table 1: Comparative IC50 Values (µg/mL) of Cephalosporins against PBPs of Key Pathogens

| Antibiotic | Organism | PBP1a | PBP1b | PBP2 | PBP2x | PBP2b | PBP3 | PBP4 | PBP5/6 |

| Cefditoren | S. pneumoniae | 0.125-0.25 | - | - | 0.1-1 | 0.5-4 | - | - | - |

| Ceftriaxone | S. pneumoniae | - | - | - | >4 | >4 | - | - | - |

| Cefotaxime | S. pneumoniae | - | - | - | >4 | >4 | - | - | - |

| Cefditoren | E. coli | - | - | - | - | - | - | - | - |

| Ceftazidime | E. coli | - | - | - | - | - | ≤0.07 | - | - |

| Cefditoren | H. influenzae | - | - | - | - | - | - | - | - |

Data for cefditoren is presented as a surrogate for cefteram due to the availability of specific IC50 values in the provided search results. Data for other cephalosporins are included for comparison.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Table 2: MIC90 Values (µg/mL) of Cefteram and Comparators against Key Pathogens

| Antibiotic | Streptococcus pneumoniae | Haemophilus influenzae | Escherichia coli |

| Cefteram | ≤4 | ≤1 | - |

| Cefditoren | - | - | 0.5 |

| Amoxicillin | 2 | - | - |

| Cefuroxime | 4 | - | 16 |

| Cefixime | - | - | 0.5 |

Note: The available data for cefteram MIC90 is presented. Data for other β-lactams are provided for a comparative context.

Experimental Protocols

The quantitative data presented above are generated through standardized and rigorous experimental protocols. The following sections detail the methodologies for two key assays used to characterize the activity of cefteram.

Competitive PBP Binding Assay with Fluorescent Penicillin

This assay determines the IC50 of a test antibiotic by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBPs.

I. Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. pneumoniae, H. influenzae, or E. coli) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cell Lysis: Resuspend the washed cells in a lysis buffer. Lyse the cells using a physical method such as sonication or a French press to release the cellular contents, including the membrane-bound PBPs.

-

Membrane Isolation: Perform ultracentrifugation of the cell lysate to pellet the cell membranes.

-

Membrane Resuspension and Quantification: Resuspend the membrane pellet in a storage buffer. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

II. Competitive Binding Reaction

-

Incubation with Test Antibiotic: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefteram (or other test antibiotic) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). Include a control sample with no antibiotic.

-

Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube and incubate for a shorter period (e.g., 10 minutes) at the same temperature. The fluorescent probe will bind to any PBPs not already occupied by the test antibiotic.

III. Detection and Data Analysis

-

SDS-PAGE: Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples. Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.

-

Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of PBP inhibition against the logarithm of the test antibiotic concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

I. Preparation

-

Antibiotic Stock Solution: Prepare a stock solution of cefteram in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic solution in broth to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. pneumoniae, H. influenzae, or E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

II. Inoculation and Incubation

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for E. coli, enriched CO2 for S. pneumoniae and H. influenzae).

III. Interpretation

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

This compound's mode of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of peptidoglycan synthesis, exemplifies a highly effective strategy for combating bacterial infections. The quantitative data on its PBP affinity and MIC values, coupled with the detailed experimental protocols provided, offer a robust framework for understanding and further investigating this important third-generation cephalosporin. For researchers and drug development professionals, a thorough comprehension of these fundamental principles is paramount for the rational design of novel antimicrobial agents and the effective clinical application of existing therapies in an era of increasing antibiotic resistance.

References

- 1. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Oral Beta-lactam susceptibilities against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cefteram Pivoxil on Bacterial Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, is a pro-drug that is hydrolyzed to its active form, cefteram. This active metabolite exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through the covalent binding to essential penicillin-binding proteins (PBPs), leading to characteristic and often dramatic alterations in bacterial morphology, culminating in cell lysis. This technical guide provides an in-depth exploration of the mechanisms underlying these morphological changes, detailed experimental protocols for their observation, and a summary of the expected quantitative effects on bacterial cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their studies of this important class of antibiotics.

Mechanism of Action: Disruption of Cell Wall Synthesis

Cefteram, the active form of this compound, belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[1][2][][4] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer, which is cross-linked by the enzymatic activity of penicillin-binding proteins (PBPs).[1][2]

Cefteram mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs.[5] By binding to the active site of these enzymes, cefteram acylates the serine residue, forming a stable, inactive complex.[5] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1][6]

The specific morphological changes observed in bacteria exposed to cefteram are dependent on which PBPs are preferentially inhibited. Different PBPs have distinct roles in cell elongation, septum formation, and maintaining cell shape.

Signaling Pathway of this compound Action

Morphological Alterations in Bacteria

The inhibition of specific PBPs by cefteram leads to distinct and observable changes in bacterial morphology. These alterations are a direct consequence of the disruption of the delicate balance between cell wall synthesis and degradation. While specific quantitative data for this compound is limited in publicly available literature, the effects can be extrapolated from studies on other third-generation cephalosporins and β-lactam antibiotics.

Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria, third-generation cephalosporins often exhibit a high affinity for PBP3, which is primarily involved in septum formation during cell division.[7] Inhibition of PBP3 typically results in the failure of cell division, leading to the formation of long, filamentous cells.[7] At higher concentrations, or with broader PBP affinity, inhibition of PBP1a and PBP1b can lead to the formation of spheroplasts and eventual lysis.

Table 1: Illustrative Quantitative Effects of Cefteram on Gram-Negative Bacterial Morphology

| Parameter | Untreated Control | Cefteram-Treated (Sub-MIC) | Cefteram-Treated (MIC) |

| Average Cell Length (µm) | 2.0 - 3.0 | 10.0 - 50.0 (Filamentation) | Variable (Lysis) |

| Cell Shape | Rod-shaped | Filamentous | Spheroplasts, lysed cells |

| Surface-to-Volume Ratio | Decreased | Significantly Decreased | Variable |

| Cell Division | Normal Septation | Inhibited | Inhibited |

Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In Gram-positive bacteria, the effects can be different due to the different composition of their cell walls and PBPs. Inhibition of PBPs in S. aureus can lead to cell swelling, irregular shapes, and ultimately lysis. Some studies on other β-lactams have shown a thickening of the cell wall or septum before lysis.

Table 2: Illustrative Quantitative Effects of Cefteram on Gram-Positive Bacterial Morphology

| Parameter | Untreated Control | Cefteram-Treated (Sub-MIC) | Cefteram-Treated (MIC) |

| Average Cell Diameter (µm) | 0.8 - 1.0 | 1.2 - 2.0 (Swelling) | Variable (Lysis) |

| Cell Shape | Cocci | Swollen, irregular clusters | Lysed cells, ghosts |

| Cell Wall Thickness | Normal | May increase initially | Disrupted |

| Cell Division | Normal | Abnormal Septation | Inhibited |

Experimental Protocols for Observing Morphological Changes

The morphological effects of this compound on bacteria can be visualized and quantified using electron microscopy techniques. Scanning Electron Microscopy (SEM) is ideal for observing surface morphology, while Transmission Electron Microscopy (TEM) provides detailed ultrastructural information.

General Experimental Workflow

Detailed Methodology for Scanning Electron Microscopy (SEM)

This protocol is adapted from established methods for SEM analysis of bacteria.[8][9]

-

Bacterial Culture and Treatment:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Expose the bacterial culture to various concentrations of cefteram (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC]). Include an untreated control.

-

Incubate for a predetermined time course (e.g., 1, 2, 4, and 6 hours).

-

-

Sample Preparation:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Gently wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

-

Fix the cells with 2.5% glutaraldehyde in buffer for at least 2 hours at 4°C.

-

Wash the fixed cells three times with the buffer.

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 15-minute incubations at each step.

-

Perform critical point drying using liquid carbon dioxide.

-

Mount the dried samples on aluminum stubs and sputter-coat with a thin layer of gold or gold-palladium.

-

-

Imaging and Analysis:

-

Observe the samples using a scanning electron microscope at an appropriate accelerating voltage.

-

Capture images at various magnifications to document the overall morphology and surface details.

-

Perform quantitative analysis of cell dimensions (length, diameter) using image analysis software.

-

Detailed Methodology for Transmission Electron Microscopy (TEM)

This protocol is based on standard procedures for TEM of bacterial specimens.[10][11][12][13][14]

-

Bacterial Culture and Treatment:

-

Follow the same procedure as for SEM (Step 1).

-

-

Sample Preparation:

-

Harvest and wash the bacterial cells as described for SEM.

-

Perform primary fixation with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 2 hours at 4°C.

-

Wash the cells three times in the buffer.

-

Perform post-fixation with 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast.

-

Wash the cells three times with distilled water.

-

Dehydrate the samples through a graded ethanol series as for SEM.

-

Infiltrate the samples with a suitable embedding resin (e.g., Epon or Spurr's resin) through a series of resin-ethanol mixtures of increasing resin concentration.

-

Polymerize the resin-infiltrated samples in an oven at the recommended temperature and time for the specific resin used.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate to further enhance contrast.

-

-

Imaging and Analysis:

-

Examine the sections using a transmission electron microscope.

-

Capture images of the bacterial ultrastructure, paying close attention to the cell wall, cytoplasmic membrane, and septum formation.

-

Perform quantitative measurements of cell wall thickness and other relevant ultrastructural features.

-

Penicillin-Binding Protein Affinity

Table 3: Representative PBP Binding Affinities (IC50, µg/mL) of Third-Generation Cephalosporins

| Penicillin-Binding Protein (PBP) | E. coli (Representative Data) | S. aureus (Representative Data) | Primary Function |

| PBP1a/1b | Moderate Affinity | High Affinity | Peptidoglycan Polymerization |

| PBP2 | Low Affinity | High Affinity | Cell Shape Maintenance |

| PBP3 | High Affinity | High Affinity | Septum Formation |

| PBP4 | Low Affinity | Low Affinity | Peptidoglycan Remodeling |

Note: This table is illustrative and based on general properties of third-generation cephalosporins. Actual IC50 values for cefteram may vary.[7][15][16][17][18][19][20][21][22][23]

Conclusion

This compound, through its active form cefteram, effectively disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins. This mechanism of action results in distinct and quantifiable morphological changes in bacteria, including filamentation in Gram-negative species and cell swelling in Gram-positive species, both ultimately leading to cell lysis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects using electron microscopy. Further studies to determine the specific PBP binding affinities of cefteram for a wider range of clinically relevant bacteria would provide a more complete understanding of its antibacterial activity and the resulting morphological consequences. Such research is crucial for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 4. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scanning electron microscopy approach to observe bacterial adhesion to dental surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

- 20. Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Determination of Cefteram Pivoxil Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, which is hydrolyzed by esterases in the body to its active form, cefteram.[1][2] Cefteram exhibits a broad spectrum of antibacterial activity by inhibiting the synthesis of bacterial cell walls.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific bacterium. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period.[3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in alignment with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Principle of the Method